Diphyl

Overview

Description

Diphyl® DT, a synthetic heat transfer fluid manufactured by LANXESS Deutschland GmbH, is composed of dimethyl diphenyl ether isomers . It is widely used in high-temperature industrial applications, including solar thermal energy systems, due to its exceptional thermal stability (operational range: -54°C to 330°C in liquid phase, with a maximum film temperature of 340°C) . Key properties include a boiling point of 284–294°C at 1.013 bar, low viscosity (6.3 mm²/s at 20°C), and high thermal conductivity (0.134 W/m·K) . Its low sulfur and chlorine content minimizes corrosion risks, while its natural odor facilitates rapid leak detection . This compound DT is certified under ISO standards and complies with China’s GB23971 organic heat carrier specifications, ensuring reliability in demanding environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

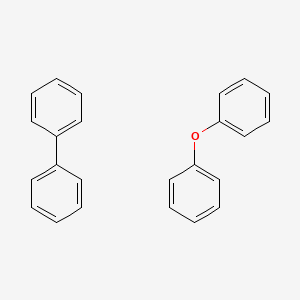

Diphyl can be synthesized through a modification of the Williamson ether synthesis. This involves the reaction of phenol and bromobenzene in the presence of a base and a catalytic amount of copper . The reaction can be represented as follows:

PhOH+PhBr→PhOPh+HBr

Industrial Production Methods

In industrial settings, this compound is often produced as a side product during the high-pressure hydrolysis of chlorobenzene in the production of phenol . This method leverages the large-scale availability of chlorobenzene and phenol, making the production of this compound economically viable.

Chemical Reactions Analysis

Types of Reactions

Diphyl undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: This compound undergoes substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

Oxidation: Various oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Nitrated, halogenated, and sulfonated derivatives.

Scientific Research Applications

Medicinal Applications

1. Acetylcholinesterase Inhibitors for Alzheimer's Disease

Recent research highlights the potential of specific diphenyl ether compounds as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. The compounds expansol F, expansol C, expansol D, and corditol C have shown promising inhibitory activity against acetylcholinesterase, a key enzyme involved in the degradation of acetylcholine in the brain. Enhancing cholinergic neurotransmission is vital for alleviating symptoms of Alzheimer's disease, making these compounds significant candidates for drug development .

Case Study: Marine Fungi-Derived Compounds

- Source : These diphenyl ether compounds are derived from marine fungi, specifically Aspergillus sp. BH4-11.

- Methodology : The compounds are isolated through fermentation processes, indicating a sustainable approach to drug discovery from natural resources.

- Significance : The exploration of marine-derived diphenyl ethers opens new avenues for developing effective treatments with potentially fewer side effects compared to existing medications .

Environmental Applications

2. Toxicological Studies

Diphenyl ether compounds have been studied for their toxicological effects on human health and the environment. Provisional peer-reviewed toxicity values suggest that while some studies indicate possible health concerns, such as mutagenicity and carcinogenicity, no significant acute toxicity was observed in animal studies at certain exposure levels .

3. Polybrominated Diphenyl Ethers (PBDEs)

PBDEs are a class of diphenyl ethers used as flame retardants. They have raised concerns due to their persistence in the environment and potential health risks:

- Health Risks : Studies have linked PBDE exposure to various health issues, including endocrine disruption and increased cancer mortality risk .

- Regulatory Actions : Due to these risks, regulatory agencies are increasingly scrutinizing PBDE use in consumer products.

Industrial Applications

4. Synthesis of Organic Compounds

Diphenyl ether compounds serve as important intermediates in organic synthesis:

- Fluorescence Probes : They are utilized in the development of fluorescence probes for various analytical applications.

- Polymerization Initiators : These compounds act as precursors and initiators in polymerization reactions, crucial for producing materials with specific properties .

Summary Table of Applications

| Application Area | Specific Use | Notable Compounds |

|---|---|---|

| Medicinal | Acetylcholinesterase inhibitors | Expansol F, C, D; Corditol C |

| Environmental | Toxicological assessments | Polybrominated Diphenyl Ethers |

| Industrial | Organic synthesis and polymerization | Diphenyl ethers |

Mechanism of Action

The mechanism of action of Diphyl involves its interaction with various molecular targets and pathways. It exhibits reactivity with specific agents, making it a potent reactant in chemical reactions . The exact molecular targets and pathways depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Diphyl DT is compared below with two functionally similar heat transfer fluids: Therminol VP-1 (a biphenyl/diphenyl oxide eutectic mixture) and mineral oil-based fluids.

Structural and Functional Similarities

- Therminol VP-1: Shares structural similarities with this compound DT as both contain diphenyl-based components. However, this compound DT’s isomer purity (≥97.5% dimethyl diphenyl ether) enhances thermal stability compared to Therminol’s eutectic blend .

- Mineral Oils : Lack aromatic structures, resulting in lower thermal stability and higher oxidative degradation risks at temperatures >300°C .

Performance Metrics

Research Findings

- Thermal Stability : this compound DT outperforms mineral oils in long-term thermal cycling tests, showing negligible degradation at 330°C . In contrast, mineral oils form sludge under similar conditions .

- Nanofluid Compatibility: this compound DT’s low viscosity and high polarity enable stable dispersion of CuO nanoparticles, improving solar thermal efficiency by 15–20% compared to mineral oil-based nanofluids .

- Safety : this compound DT’s autoignition temperature (545°C) exceeds mineral oils (350–400°C), reducing fire hazards in industrial settings .

Limitations

- Cost : this compound DT is more expensive than mineral oils but offers longer service life, justifying the investment in high-value applications .

- Application Range : Unlike silicone-based fluids, this compound DT is unsuitable for low-temperature applications (<-54°C) due to its solidification point .

Biological Activity

Diphyl, a compound belonging to the class of diphenyl ethers, has garnered attention for its biological activity, particularly in antifungal and antimicrobial applications. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological effects associated with this compound.

Overview of this compound

This compound refers to compounds containing two phenyl groups connected by an ether linkage. This structural motif is prevalent in various natural and synthetic compounds, many of which exhibit significant biological activities. The focus of this article is on the biological activity of this compound derivatives and their potential applications in medicine and agriculture.

Biological Activity

1. Antifungal Activity

Recent studies have highlighted the antifungal properties of diphenyl ether derivatives. A series of novel benzamide derivatives incorporating a diphenyl ether moiety were synthesized and evaluated for their antifungal activities against several plant pathogenic fungi. Notably, compound 17 demonstrated exceptional antifungal activity against Sclerotinia ampelinum with an effective concentration (EC50) of 0.95 mg/L, indicating its potential as a lead compound for further development .

| Compound | Target Fungus | EC50 (mg/L) |

|---|---|---|

| 17 | S. ampelinum | 0.95 |

| 7 | R. solani | Not reported |

| 13 | Fusarium spp. | Not reported |

2. Antimicrobial Activity

In addition to antifungal properties, diphenyl ether derivatives have shown promising antimicrobial activity. A study synthesized various substituted diphenyl ethers and evaluated them against several bacterial strains. The results indicated that many derivatives exhibited moderate to strong antimicrobial effects, suggesting their potential use in developing new antibiotics .

Case Studies

Case Study: Polybrominated Diphenyl Ethers (PBDEs)

Polybrominated diphenyl ethers (PBDEs), a subclass of diphenyl ethers, have been studied extensively due to their persistence in the environment and potential health risks. A nested case-control study linked PBDE exposure to increased risks of papillary thyroid cancer (PTC). The study analyzed serum concentrations from a cohort of U.S. Department of Defense personnel, revealing significant associations between higher PBDE levels and PTC incidence .

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of this compound derivatives has identified key features that enhance their biological efficacy. For instance, para-substituted benzene rings have been shown to improve antifungal activity by targeting specific enzymes such as succinate dehydrogenase (SDH), which is crucial for fungal respiration .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for characterizing Diphyl’s structural purity and identity in experimental samples?

- Methodological Answer : Prioritize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HR-MS), and X-ray crystallography for structural elucidation. For purity assessment, use high-performance liquid chromatography (HPLC) with UV-Vis detection. Reference established protocols for novel compounds to ensure reproducibility, including detailed documentation of solvent systems and calibration standards .

Q. How should researchers design experiments to optimize this compound synthesis yield while minimizing byproducts?

- Methodological Answer : Employ a factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst concentration, solvent polarity). Use gas chromatography (GC) or HPLC to quantify yield and byproducts. Iteratively refine conditions using response surface methodology (RSM) for multi-variable optimization .

Q. What protocols ensure this compound’s stability during long-term storage in varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation via spectroscopic and chromatographic methods. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. Store samples in inert atmospheres (argon/vacuum) and amber glassware to mitigate oxidative/photolytic degradation .

Advanced Research Questions

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for large-scale reproducibility?

- Methodological Answer : Implement strict process analytical technology (PAT) controls, including real-time monitoring of reaction kinetics (e.g., in-situ FTIR). Validate raw material purity via supplier audits and pre-reaction QC. Use statistical process control (SPC) charts to identify outlier batches and refine tolerance limits for critical parameters .

Q. How can researchers address discrepancies in reported bioactivity or thermodynamic properties of this compound across independent studies?

- Methodological Answer : Perform a systematic review with meta-analysis to identify confounding variables (e.g., solvent choice, assay protocols). Replicate key studies under standardized conditions, controlling for purity, concentration, and instrumentation calibration. Use Bland-Altman plots or Cohen’s kappa to quantify inter-study agreement .

Q. What are the best practices for computational modeling of this compound’s intermolecular interactions in biological or material systems?

- Methodological Answer : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations to explore dynamic behavior. Validate models against experimental data (e.g., crystallographic or NMR-derived binding affinities). Use docking software (e.g., AutoDock Vina) with parameter sets calibrated for similar compounds .

Q. How can interdisciplinary studies be designed to explore this compound’s mechanisms of action in complex biological systems?

- Methodological Answer : Adopt a tiered approach: (1) In vitro assays (e.g., enzyme inhibition, cell viability) to isolate primary targets; (2) Omics profiling (transcriptomics/proteomics) to identify downstream pathways; (3) In vivo models with isotopic labeling for pharmacokinetic tracking. Integrate findings using systems biology tools (e.g., pathway enrichment analysis) .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate high-impact research questions about this compound?

- Methodological Answer :

- Feasible : Assess resource availability (e.g., synthesis scalability, analytical instrumentation).

- Novel : Identify gaps via systematic literature reviews (e.g., lack of ecotoxicity data).

- Ethical : Ensure compliance with chemical safety regulations (e.g., OECD guidelines).

- Relevant : Align with global priorities (e.g., sustainable chemistry, drug discovery) .

Q. What multi-method approaches validate this compound’s environmental impact, such as biodegradation or ecotoxicity?

- Methodological Answer : Use OECD Test Guidelines 301 (ready biodegradability) and 201/202 (aquatic toxicity assays). Complement with high-resolution mass spectrometry (HR-MS) to track degradation products. Apply quantitative structure-activity relationship (QSAR) models to predict untested endpoints .

Q. What methodologies address reproducibility challenges in this compound-related experiments, particularly across laboratories?

- Methodological Answer : Establish a standardized operating procedure (SOP) shared across collaborators, including instrument calibration protocols and reference materials. Conduct inter-laboratory round-robin tests with blinded samples. Use mixed-effects models to quantify variability sources (e.g., operator, equipment) .

Q. Tables for Key Methodological Comparisons

Q. Table 1: Spectroscopic Methods for this compound Characterization

| Method | Application | Key Parameters | Limitations |

|---|---|---|---|

| ¹H NMR | Structural elucidation | Solvent suppression, δ (ppm) | Overlap in complex mixtures |

| HR-MS | Molecular weight confirmation | Resolution (>20,000) | Isomer discrimination |

| XRD | Crystal structure determination | Temperature control | Requires single crystals |

Table 2: Frameworks for Research Question Design

| Framework | Components | Application to this compound Research |

|---|---|---|

| FINER | Feasible, Novel, Ethical, Relevant | Prioritizing ecotoxicity studies |

| PICO | Population, Intervention, Outcome | Bioactivity screening in cell models |

Properties

IUPAC Name |

1,1'-biphenyl;phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O.C12H10/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H;1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCVCKDNQYMGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O.C12H10, C24H20O | |

| Record name | DOWTHERM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073387 | |

| Record name | Phenyl ether-biphenyl mixture | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dowtherm appears as light to dark brown fragrant liquid. May float or sink in water. Freezing point is 54 °F. (USCG, 1999), Colorless to straw-colored liquid or solid (below 54 degrees F) with a disagreeable, aromatic odor. [Note: A mixture typically contains 75% phenyl ether & 25% biphenyl.]; [NIOSH], Colorless to straw-colored liquid or solid (below 54 °F) with a disagreeable, aromatic odor. [Note: A mixture typically contains 75% phenyl ether & 25% biphenyl.] | |

| Record name | DOWTHERM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl ether-biphenyl mixture, vapor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenyl ether-biphenyl mixture (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0683.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

494 °F at 760 mmHg (USCG, 1999), 257 °C, 495 °F | |

| Record name | DOWTHERM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DOWTHERM A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenyl ether-biphenyl mixture (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0683.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

255 °F (USCG, 1999), 255 °F, 255 °F OC., 239 °F | |

| Record name | DOWTHERM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl ether-biphenyl mixture, vapor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DOWTHERM A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenyl ether-biphenyl mixture (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0683.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), SOL IN ALC, ETHER, BENZENE; INSOL IN WATER, Insoluble | |

| Record name | DOWTHERM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DOWTHERM A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenyl ether-biphenyl mixture (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0683.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.06 at 69.8 °F (USCG, 1999) - Denser than water; will sink, 1.06 @ 25 °C/25 °C, (77 °F): 1.06 | |

| Record name | DOWTHERM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DOWTHERM A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenyl ether-biphenyl mixture (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0683.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.08 mmHg at 77 °F (NIOSH, 2023), 0.08 [mmHg], 0.08 MM HG @ 25 °C, (77 °F): 0.08 mmHg | |

| Record name | DOWTHERM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl ether-biphenyl mixture, vapor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DOWTHERM A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenyl ether-biphenyl mixture (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0683.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to straw-colored liquid or solid (below 54 degrees F) ... [Note: A mixture typically contains 75% phenyl ether & 25% biphenyl]. | |

CAS No. |

8004-13-5 | |

| Record name | DOWTHERM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8004-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dowtherm A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008004135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl ether-biphenyl mixture | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, mixt. with 1,1'-oxybis[benzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOWTHERM A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biphenyl, mixed with biphenyl oxide (3:7) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DV16E360.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

54 °F (USCG, 1999), 12.2 °C, 54 °F | |

| Record name | DOWTHERM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DOWTHERM A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenyl ether-biphenyl mixture (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0683.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.